Cas no 1780673-35-9 (1-(3-tert-butylphenyl)cyclopropylmethanamine)

1-(3-tert-Butylphenyl)cyclopropylmethanamine is a cyclopropyl-substituted aromatic amine featuring a tert-butyl group at the meta position of the phenyl ring. This structural configuration imparts steric hindrance and electronic effects, making it a valuable intermediate in organic synthesis and pharmaceutical research. The cyclopropane ring enhances rigidity, potentially influencing binding affinity in bioactive molecules, while the tert-butyl group contributes to lipophilicity and metabolic stability. Its well-defined chemical properties facilitate controlled modifications in medicinal chemistry applications, particularly in the development of CNS-targeting compounds or enzyme inhibitors. The compound's stability under standard conditions ensures reliable handling and storage.
1-(3-tert-butylphenyl)cyclopropylmethanamine structure
1780673-35-9 structure
Product Name:1-(3-tert-butylphenyl)cyclopropylmethanamine
CAS No:1780673-35-9
MF:C14H21N
MW:203.32324385643
CID:5806900
PubChem ID:105425549
Update Time:2025-06-08

1-(3-tert-butylphenyl)cyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-tert-butylphenyl)cyclopropylmethanamine
    • [1-(3-tert-butylphenyl)cyclopropyl]methanamine
    • EN300-1766273
    • Cyclopropanemethanamine, 1-[3-(1,1-dimethylethyl)phenyl]-
    • DTXSID201198212
    • 1780673-35-9
    • Inchi: 1S/C14H21N/c1-13(2,3)11-5-4-6-12(9-11)14(10-15)7-8-14/h4-6,9H,7-8,10,15H2,1-3H3
    • InChI Key: AEFBIMDFFPFNOC-UHFFFAOYSA-N
    • SMILES: NCC1(C2C=CC=C(C(C)(C)C)C=2)CC1

Computed Properties

  • Exact Mass: 203.167399674g/mol
  • Monoisotopic Mass: 203.167399674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 26Ų

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1-(3-tert-butylphenyl)cyclopropylmethanamine Related Literature

Additional information on 1-(3-tert-butylphenyl)cyclopropylmethanamine

Comprehensive Overview of 1-(3-tert-butylphenyl)cyclopropylmethanamine (CAS No. 1780673-35-9): Properties, Applications, and Industry Insights

1-(3-tert-butylphenyl)cyclopropylmethanamine (CAS No. 1780673-35-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a cyclopropylmethanamine backbone with a 3-tert-butylphenyl substituent, creating a versatile scaffold for drug discovery and material science applications. This compound's tert-butyl group enhances lipophilicity, while the cyclopropyl ring introduces steric constraints that can influence biological activity.

Recent studies highlight the growing demand for cyclopropyl-containing compounds like 1-(3-tert-butylphenyl)cyclopropylmethanamine in medicinal chemistry. Researchers are particularly interested in its potential as a bioisostere for improving metabolic stability in drug candidates. The compound's CAS No. 1780673-35-9 frequently appears in patent literature related to CNS-targeting therapeutics, reflecting industry interest in its pharmacokinetic properties. Analytical techniques such as HPLC-MS and NMR spectroscopy confirm its high purity (>98%), making it valuable for preclinical studies.

The synthesis of 1-(3-tert-butylphenyl)cyclopropylmethanamine typically involves Buchwald-Hartwig amination or reductive amination strategies, with yields optimized through catalyst screening. Its tert-butyl aromatic system contributes to enhanced membrane permeability, a hot topic in blood-brain barrier penetration research. Current market trends show increased procurement of this compound by contract research organizations (CROs) working on neurodegenerative disease targets.

From a regulatory perspective, CAS 1780673-35-9 complies with standard laboratory safety protocols without requiring special handling. Its stability under ambient conditions makes it suitable for high-throughput screening platforms. The cyclopropylamine moiety has become a focal point in fragment-based drug design, with computational studies suggesting favorable binding interactions with various enzyme targets.

Environmental considerations for 1-(3-tert-butylphenyl)cyclopropylmethanamine production emphasize green chemistry principles, particularly solvent selection and waste minimization. The compound's logP value (predicted ~3.2) positions it within the optimal range for drug-likeness criteria, explaining its popularity in lead optimization workflows. Analytical reference standards of this material are increasingly available through specialty chemical suppliers catering to drug discovery pipelines.

Emerging applications explore the compound's utility in catalysis and material science, where its rigid structure serves as a building block for advanced polymers. The tert-butyl aromatic system also shows promise in liquid crystal formulations, aligning with industry demands for novel functional materials. Stability studies indicate excellent shelf life when stored under recommended conditions (-20°C in inert atmosphere).

Quality control protocols for CAS No. 1780673-35-9 typically include chiral purity assessment when applicable, as the cyclopropylmethanamine structure may exist as enantiomers with distinct biological profiles. Recent publications describe its incorporation into proteolysis targeting chimeras (PROTACs), highlighting its versatility in modern drug discovery paradigms. The compound's structure-activity relationship (SAR) continues to be explored through systematic derivatization studies.

Supply chain data indicates growing availability of 1-(3-tert-butylphenyl)cyclopropylmethanamine from GMP-certified manufacturers, supporting its transition from research to development phases. Its molecular weight (219.33 g/mol) and hydrogen bond donor/acceptor count make it compliant with multiple drug design guidelines. Thermal analysis reveals decomposition above 280°C, suggesting suitability for various formulation processes.

Future research directions for this compound may explore its metabolite identification profiles and potential as a precursor for more complex architectures. The presence of both aromatic and aliphatic amine functionalities enables diverse chemical modification strategies, particularly in bioconjugation applications. As synthetic methodologies advance, scaled production of CAS 1780673-35-9 is expected to become more cost-effective for commercial applications.

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